N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide
Description
N-[(2Z)-3-Ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a benzothiazole scaffold fused with a chromene-carboxamide moiety.
Properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-4-23-18-15(26-2)9-10-16(27-3)19(18)29-21(23)22-20(25)17-11-13(24)12-7-5-6-8-14(12)28-17/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXLZYIEXALJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 4,7-dimethoxy-2,3-dihydro-1,3-benzothiazole with 4-oxo-4H-chromene-2-carboxylic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The target compound differs from analogs in its substitution patterns and hybrid heterocyclic systems:
| Compound | Key Structural Features |
|---|---|
| Target Compound | Benzothiazole + chromene-carboxamide; Z-configuration; 3-ethyl, 4,7-dimethoxy substituents. |
| 2,3-Dihydro-2-(4-hydroxyphenyl)-4-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylamino]-1,5-benzothiazepine (6j) | Benzothiazepine + thiazole-chromene; hydroxylphenyl substituent. |
| (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives | Thiazolidinone + benzamide; E-configuration; phenyl substituent. |
| (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide | Indole-thiosemicarbazide; Z-configuration; 2-chlorobenzyl group. |
Key Observations :
- The ethyl and methoxy groups in the target compound enhance lipophilicity compared to hydroxyl or chlorophenyl substituents in analogs .
- The chromene-carboxamide moiety may confer distinct electronic properties vs. benzothiazepine or indole-based systems .
Physicochemical Properties
Comparative data on melting points, solubility, and spectral characteristics:
Key Observations :
Key Observations :
Crystallographic and Hydrogen-Bonding Patterns
Crystal structures of analogs suggest packing and stability trends:
Biological Activity
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a novel compound belonging to the class of Schiff bases. Schiff bases are formed through the condensation of primary amines with carbonyl compounds and are known for their diverse biological activities. This article explores the potential biological activities of this compound, focusing on its antibacterial, antifungal, and other pharmacological properties.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Benzothiazole moiety : Known for various biological activities including antimicrobial properties.
- Methoxy groups : These substituents can enhance the lipophilicity and bioactivity of the compound.
- Carboxamide functional group : Often associated with increased biological activity due to its ability to participate in hydrogen bonding.
The exact mechanism of action for this specific compound remains unclear due to a lack of targeted studies. However, it is hypothesized that:
- The benzothiazole ring may interact with bacterial and fungal cell membranes or enzymes, disrupting their function.
- The presence of methoxy groups could enhance permeability through lipid membranes.
Case Studies and Research Findings
| Study | Compound | MIC (μmol/mL) | Activity Type |
|---|---|---|---|
| 4d | 10.7–21.4 | Antibacterial | |
| 4p | Not specified | Antifungal | |
| N/A | N/A | Hypothetical based on structure |
Future Directions for Research
Given the promising structural attributes of this compound, future research should focus on:
- In vitro Studies : Conducting comprehensive antimicrobial assays to determine MIC and Minimum Bactericidal Concentration (MBC) values.
- Mechanistic Studies : Investigating the specific pathways through which this compound exerts its biological effects.
- In vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models to assess therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
